5,5'-Methylenedisalicylic acid
Overview
Description
5,5’-Methylenedisalicylic acid is an organic compound with the molecular formula C15H12O6 It is a derivative of salicylic acid, where two salicylic acid molecules are linked by a methylene bridge
Mechanism of Action
Target of Action
The primary target of 5,5’-Methylenedisalicylic acid (MDSA) is the Serine/Threonine phosphatase Stp1 . Stp1 is a member of the bacterial Mg2± or Mn2±dependent protein phosphatase/protein phosphatase 2C family, which is involved in the regulation of Staphylococcus aureus virulence .
Mode of Action
MDSA acts as an inhibitor of MgrA, a global transcriptional regulator in Staphylococcus aureus . It enhances the phosphorylation of SarA/MgrA by inhibiting Stp1 . MDSA is a more potent inhibitor of Stp1 than commonly used phosphatase inhibitors, with an IC50 of 9.68 ± 0.52 μM .
Biochemical Pathways
MDSA modulates the phosphorylation of transcriptional regulators SarA and MgrA, which play critical roles in modulating the virulence, drug resistance, and autolysis of Staphylococcus aureus . By inhibiting Stp1, MDSA affects the phosphorylation state of these regulators, thereby influencing the biochemical pathways they control .
Pharmacokinetics
The compound’s molecular weight (28826 Da ) and structure suggest that it may have good bioavailability
Result of Action
The inhibition of Stp1 by MDSA leads to enhanced phosphorylation of SarA/MgrA, which can modulate the virulence of Staphylococcus aureus . This suggests that MDSA could potentially be used to reduce the virulence of this bacterium .
Biochemical Analysis
Biochemical Properties
It has been found to inhibit the activity of the Ser/Thr phosphatase Stp1, which is involved in the phosphorylation of SarA/MgrA, a process that plays a critical role in the virulence, drug resistance, and autolysis of Staphylococcus aureus .
Cellular Effects
5,5’-Methylenedisalicylic acid has been shown to enhance the phosphorylation of SarA/MgrA by inhibiting Stp1 in Staphylococcus aureus . This suggests that 5,5’-Methylenedisalicylic acid could potentially influence cell function by modulating the activity of key enzymes involved in cellular processes.
Molecular Mechanism
The molecular mechanism of action of 5,5’-Methylenedisalicylic acid appears to involve the inhibition of the Ser/Thr phosphatase Stp1 . By inhibiting Stp1, 5,5’-Methylenedisalicylic acid enhances the phosphorylation of SarA/MgrA, a process that plays a critical role in the virulence, drug resistance, and autolysis of Staphylococcus aureus .
Metabolic Pathways
Given its known activity as an inhibitor of the Ser/Thr phosphatase Stp1 , it is likely that it interacts with enzymes involved in phosphorylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5’-Methylenedisalicylic acid can be synthesized through the condensation reaction of salicylic acid with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating salicylic acid and formaldehyde in an acidic medium, such as sulfuric acid, to facilitate the formation of the methylene bridge between the two salicylic acid molecules .
Industrial Production Methods
In industrial settings, the production of 5,5’-Methylenedisalicylic acid follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenedisalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed for esterification and etherification reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
5,5’-Methylenedisalicylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Industry: It is used in the production of specialized polymers and as a corrosion inhibitor for metals.
Comparison with Similar Compounds
Similar Compounds
Methylenebis(hydroxybenzoic acid): Similar in structure but with different substitution patterns on the benzene ring.
Salicylic acid: The parent compound, which lacks the methylene bridge.
Aurintricarboxylic acid: Another compound with similar inhibitory effects on serine/threonine phosphatases.
Uniqueness
5,5’-Methylenedisalicylic acid is unique due to its methylene bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows it to form stable complexes with metals and enhances its inhibitory activity against specific enzymes .
Properties
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFKVGACKJIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074481 | |
Record name | 5,5'-Methylenedisalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-25-8 | |
Record name | 5,5′-Methylenedisalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5'-Methylenedisalicyclic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-Methylenedisalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5'-Methylenedisalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-methylenedi(salicylic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5'-METHYLENEDISALICYCLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KF4FVV76N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of 5,5'-methylenedisalicylic acid (MDSA) and its downstream effects?
A1: MDSA has been identified as an inhibitor of both the transcriptional regulator MgrA and the serine/threonine phosphatase Stp1 in Staphylococcus aureus. [] By inhibiting Stp1, MDSA enhances the phosphorylation of SarA and MgrA, two important transcriptional regulators involved in virulence, drug resistance, and autolysis in this bacterium. [] The precise mechanism of MDSA's interaction with Stp1 and its influence on the phosphorylation cascade requires further investigation.
Q2: Can you describe the material compatibility and stability of this compound, particularly its performance and applications under various conditions?
A3: One study demonstrated the intercalation of this compound (MDSA) into ZnAl−NO3 layered double hydroxides (LDH) to enhance the UV absorption properties of polypropylene. [] The intercalation led to a tilted monolayer arrangement of MDSA dianions within the LDH galleries, significantly improving the polymer's resistance to UV degradation. [] Furthermore, TGA-DTA analysis revealed a marked enhancement in the thermostability of MDSA upon intercalation into the LDH host. []
Q3: What is known about the metabolism and excretion of this compound in various species?
A4: Research indicates that this compound is excreted entirely unchanged in the urine and feces across various species, including rats, mice, hamsters, rhesus monkeys, rabbits, guinea pigs, and chickens. [] No metabolites of the compound have been identified in these species. [] The study highlighted species-specific differences in biliary and urinary excretion routes. [] For instance, biliary excretion is high in rats and dogs (50-60%) but low in guinea pigs and rabbits (5%). []
Q4: What are the historical milestones and contributions in the research field related to this compound?
A6: While the provided abstracts do not delve into the complete historical context of this compound research, a few milestones are evident. Early work focused on the synthesis of this compound and exploring its chemical properties. [, ] More recently, research has shifted towards understanding its biological activity, particularly as an inhibitor of bacterial phosphatase Stp1 and its potential as a lead compound for developing new anti-virulence strategies against S. aureus. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.